molecular formula C13H15NO2 B3132339 3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one CAS No. 36646-77-2

3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one

Cat. No.: B3132339
CAS No.: 36646-77-2
M. Wt: 217.26 g/mol
InChI Key: OMJNZLJMPGAMBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one is an organic compound characterized by a cyclohexenone core substituted with a 4-methoxyaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one typically involves the condensation of 4-methoxyaniline with cyclohex-2-en-1-one under acidic or basic conditions. One common method involves the use of a catalyst such as copper bromide (CuBr) to facilitate the reaction under solvent-free conditions and ultrasound irradiation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of eco-friendly catalysts and solvent-free conditions is often emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield cyclohexanone derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.

Major Products

The major products formed from these reactions include quinones, cyclohexanone derivatives, and various substituted aromatic compounds.

Scientific Research Applications

3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that include hydrogen bonding, aromatic stacking interactions, and covalent modifications of target proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Hydroxyphenyl)amino]cyclohex-2-en-1-one
  • 3-[(4-Chlorophenyl)amino]cyclohex-2-en-1-one
  • 3-[(4-Nitrophenyl)amino]cyclohex-2-en-1-one

Uniqueness

3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance its solubility in organic solvents and potentially improve its biological activity compared to its analogs.

Properties

IUPAC Name

3-(4-methoxyanilino)cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-16-13-7-5-10(6-8-13)14-11-3-2-4-12(15)9-11/h5-9,14H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJNZLJMPGAMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=CC(=O)CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601252523
Record name 3-[(4-Methoxyphenyl)amino]-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36646-77-2
Record name 3-[(4-Methoxyphenyl)amino]-2-cyclohexen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36646-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Methoxyphenyl)amino]-2-cyclohexen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one
Reactant of Route 2
Reactant of Route 2
3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one
Reactant of Route 3
Reactant of Route 3
3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one
Reactant of Route 4
Reactant of Route 4
3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one
Reactant of Route 5
Reactant of Route 5
3-[(4-Methoxyphenyl)amino]cyclohex-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.